molecular formula C17H25BFNO2 B6342695 3-Fluoro-4-(pyrrolidinomethyl)phenylboronic acid, pinacol ester CAS No. 2096329-82-5

3-Fluoro-4-(pyrrolidinomethyl)phenylboronic acid, pinacol ester

Cat. No.: B6342695
CAS No.: 2096329-82-5
M. Wt: 305.2 g/mol
InChI Key: KVBZUMPCGRRMNI-UHFFFAOYSA-N
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Description

3-Fluoro-4-(pyrrolidinomethyl)phenylboronic acid, pinacol ester is a boronic ester compound with the molecular formula C17H25BFNO2. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of complex organic molecules .

Mechanism of Action

Target of Action

Boronic acids and their esters are generally known for their ability to form stable covalent bonds with proteins, enzymes, and other biological targets, which can be leveraged for drug design and delivery .

Mode of Action

The compound interacts with its targets through the boronic acid moiety, which can form reversible covalent bonds with biological molecules. This interaction can lead to changes in the function or activity of the target molecule .

Biochemical Pathways

The compound is likely to affect biochemical pathways through its interaction with biological targets. Boronic acids and their esters are known to be involved in a variety of biochemical reactions, including the Suzuki–Miyaura cross-coupling reaction .

Pharmacokinetics

It’s important to note that the compound’s boronic ester moiety is susceptible to hydrolysis, especially at physiological ph . This could potentially affect the compound’s bioavailability and stability in the body.

Action Environment

Environmental factors such as pH can significantly influence the compound’s action, efficacy, and stability. For instance, the compound’s boronic ester moiety is known to undergo hydrolysis at physiological pH, which could potentially affect its stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(pyrrolidinomethyl)phenylboronic acid, pinacol ester typically involves the reaction of 3-fluoro-4-(pyrrolidinomethyl)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(pyrrolidinomethyl)phenylboronic acid, pinacol ester primarily undergoes:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(pyrrolidinomethyl)phenylboronic acid, pinacol ester is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. Its pyrrolidinomethyl group offers additional sites for functionalization, making it versatile in synthetic applications .

Biological Activity

3-Fluoro-4-(pyrrolidinomethyl)phenylboronic acid, pinacol ester is an organoboron compound that has garnered interest for its potential biological activities. Boronic acids and their derivatives are known to interact with various biological systems, including enzyme inhibition and potential anticancer properties. This article aims to consolidate existing research findings, case studies, and data tables regarding the biological activity of this compound.

  • Molecular Formula : C₁₇H₂₅BFO₃
  • CAS Number : 874289-09-5
  • Molecular Weight : 307.19 g/mol

Boronic acids typically exhibit their biological effects through:

  • Enzyme Inhibition : They can inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site residues.
  • Cellular Signaling Interference : They may disrupt cellular signaling pathways, which is particularly relevant in cancer biology.

Anticancer Potential

Research indicates that phenylboronic acid derivatives have shown promise in cancer treatment, particularly in inhibiting tumor growth. For instance, studies involving related compounds have demonstrated significant tumor suppression in xenograft models:

  • Case Study 1 : A study on phenylboronic acid nitrogen mustards revealed that these compounds reduced tumor growth by over 90% in mice models without affecting normal tissues . This suggests a selective action that could be beneficial in minimizing side effects during cancer therapy.

Enzyme Interaction

The interactions of boronic acids with enzymes have been well-documented. For example:

  • Serine Proteases : Boronic acids can act as inhibitors of serine proteases, which play crucial roles in various physiological processes including blood coagulation and immune response.

Data Tables

Biological Activity Compound Effectiveness Study Reference
Tumor Growth InhibitionPhenylboronic Acid Derivative>90% reduction
Enzyme InhibitionBoronic AcidActive site interactionGeneral Knowledge

Pharmacokinetics

The pharmacokinetic profile of boronic acid derivatives often includes:

  • Absorption : Rapid absorption in vivo.
  • Metabolism : Conversion into active metabolites.
  • Excretion : Primarily via renal pathways.

Safety and Toxicity Studies

In vivo toxicity studies are crucial for assessing the safety of new compounds. For instance:

  • The maximum tolerated dose (MTD) for related compounds was determined to be safe at doses up to 100 mg/kg without serious adverse events observed . This indicates a favorable safety profile for further development.

Properties

IUPAC Name

1-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BFNO2/c1-16(2)17(3,4)22-18(21-16)14-8-7-13(15(19)11-14)12-20-9-5-6-10-20/h7-8,11H,5-6,9-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBZUMPCGRRMNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CN3CCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101123824
Record name Pyrrolidine, 1-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101123824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096329-82-5
Record name Pyrrolidine, 1-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096329-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolidine, 1-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101123824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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